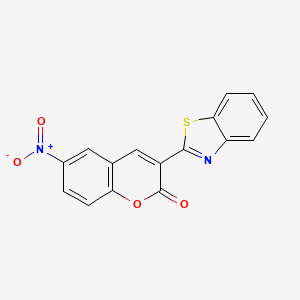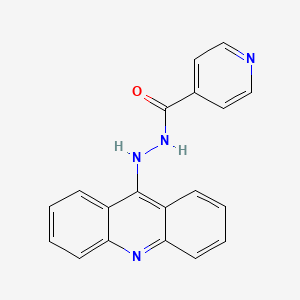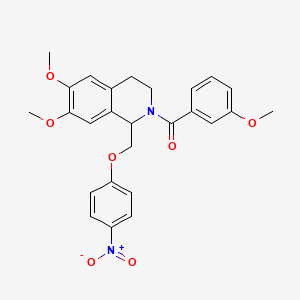![molecular formula C18H21N3O4S2 B14966752 Ethyl 4-[4-amino-5-(oxolan-2-ylmethylcarbamoyl)-2-sulfanylidene-1,3-thiazol-3-yl]benzoate](/img/structure/B14966752.png)
Ethyl 4-[4-amino-5-(oxolan-2-ylmethylcarbamoyl)-2-sulfanylidene-1,3-thiazol-3-yl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 4-(4-AMINO-5-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-3-YL)BENZOATE is a complex organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in many natural products, including vitamin B1 (thiamine) and penicillin
Métodos De Preparación
The synthesis of ETHYL 4-(4-AMINO-5-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-3-YL)BENZOATE involves several steps. One common method includes the reaction of ethyl chloroacetate with a thiazole derivative in the presence of a base such as triethylamine . The reaction is typically carried out in ethanol at room temperature, followed by purification through recrystallization. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Aplicaciones Científicas De Investigación
ETHYL 4-(4-AMINO-5-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-3-YL)BENZOATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent, showing efficacy against certain cancer cell lines.
Biological Research: The compound is used to investigate the biological activities of thiazole derivatives, including antibacterial, antifungal, and anti-inflammatory properties.
Industrial Applications: It is explored for use in the development of new materials, such as sensors and catalysts, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of ETHYL 4-(4-AMINO-5-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-3-YL)BENZOATE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death . The compound’s ability to form hydrogen bonds and interact with various biomolecules contributes to its biological activity.
Comparación Con Compuestos Similares
Similar compounds to ETHYL 4-(4-AMINO-5-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-3-YL)BENZOATE include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
These compounds share the thiazole core but differ in their substituents, leading to varied biological activities. ETHYL 4-(4-AMINO-5-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-3-YL)BENZOATE is unique due to its specific structure, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C18H21N3O4S2 |
|---|---|
Peso molecular |
407.5 g/mol |
Nombre IUPAC |
ethyl 4-[4-amino-5-(oxolan-2-ylmethylcarbamoyl)-2-sulfanylidene-1,3-thiazol-3-yl]benzoate |
InChI |
InChI=1S/C18H21N3O4S2/c1-2-24-17(23)11-5-7-12(8-6-11)21-15(19)14(27-18(21)26)16(22)20-10-13-4-3-9-25-13/h5-8,13H,2-4,9-10,19H2,1H3,(H,20,22) |
Clave InChI |
HPCREPBRUGYTBI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)NCC3CCCO3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B14966679.png)
![5-(3-Chlorophenyl)-2-(furan-2-yl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14966680.png)
![4-Amino-5-(4-chlorobenzoyl)-2-[(4-ethylphenyl)amino]thiophene-3-carbonitrile](/img/structure/B14966685.png)

![5-chloro-N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide](/img/structure/B14966709.png)
![1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(4-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B14966710.png)
![N-(2,5-dimethoxyphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B14966720.png)
![3-(4-chlorophenyl)-3-hydroxy-1-(2-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B14966723.png)
![1-(4-chloro-2-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14966724.png)
![3-methyl-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B14966746.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B14966760.png)
![Ethyl 4-[({2-[(thiophen-2-ylmethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophen-3-yl}carbonyl)amino]benzoate](/img/structure/B14966761.png)

